molecular formula C15H11ClO3 B5718891 (3-Acetylphenyl) 3-chlorobenzoate

(3-Acetylphenyl) 3-chlorobenzoate

Cat. No.: B5718891
M. Wt: 274.70 g/mol
InChI Key: CVNYBIGASYFCQF-UHFFFAOYSA-N
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Description

(3-Acetylphenyl) 3-chlorobenzoate is a benzoate ester derivative composed of 3-chlorobenzoic acid linked to a 3-acetylphenyl group via an ester bond.

Properties

IUPAC Name

(3-acetylphenyl) 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)11-4-3-7-14(9-11)19-15(18)12-5-2-6-13(16)8-12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNYBIGASYFCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetylphenyl) 3-chlorobenzoate typically involves the esterification reaction between 3-acetylphenol and 3-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

On an industrial scale, the production of (3-Acetylphenyl) 3-chlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Acetylphenyl) 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The chlorine atom in the chlorobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Acetylphenyl) 3-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Acetylphenyl) 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as a reactive site for nucleophilic attack, while the chlorobenzoate moiety can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Physicochemical Properties

The acetyl group in (3-acetylphenyl) 3-chlorobenzoate distinguishes it from other benzoate esters. Table 1 summarizes key properties of analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Evidence
(3-Acetylphenyl) 3-chlorobenzoate C₁₅H₁₁ClO₃ 274.70 3-Cl, 3-acetylphenyl Inferred
Ethyl 3-[3-(3-chlorophenyl)propanoyl]benzoate C₁₉H₁₇ClO₃ 328.79 3-Cl, ethyl ester, propanoyl
Triphenyltin(IV) 3-chlorobenzoate C₁₉H₁₅ClO₂Sn 437.48 3-Cl, Sn-bound phenyl groups
3-Chlorobenzoate (3CBA) C₇H₅ClO₂ 156.57 3-Cl, free carboxylic acid
[6-(4-Methoxyphenyl)...] 3-chlorobenzoate C₂₅H₁₉ClO₅ 434.87 3-Cl, methoxy, furan

Key Observations :

  • The acetyl group increases molecular weight and may enhance lipophilicity compared to 3CBA, influencing bioavailability and microbial degradation .
  • Tin(IV) complexes (e.g., triphenyltin(IV) 3-chlorobenzoate) exhibit distinct Sn-O bonding, as evidenced by IR stretches at 693–1155 cm⁻¹, which are absent in organic esters .

Degradation Pathways and Microbial Interactions

Chlorobenzoates are often degraded via aerobic or anaerobic pathways, with substituents critically influencing pathway efficiency.

Aerobic Degradation:
  • 3-Chlorobenzoate (3CBA): Degraded by Pseudomonas putida via the clcABD operon, producing 3-chlorocatechol. Catabolite repression by succinate or citrate reduces clcABD expression by 4–5 fold . Cross-regulation exists between CatR (benzoate pathway) and ClcR (3CBA pathway), but ClcR cannot activate benzoate degradation .
  • Acetyl-Substituted Analogues : The acetyl group may sterically hinder dioxygenase enzymes (e.g., 3CBDO in Rhodococcus opacus), which typically cleave 3CBA into 4-chlorocatechol .
Anaerobic Dechlorination:
  • 3CBA Reductive Dehalogenation : Desulfomonile tiedjei uses 3CBA as an electron acceptor, with optimal activity at pH 7–8 and 30–40°C . Cell extracts dehalogenate 3CBA at 22 μM/h, comparable to consortia fed 3.2 mM 3CBA .
  • Substituent Effects : Bulkier esters (e.g., triphenyltin derivatives) likely resist reductive dechlorination due to poor enzyme-substrate compatibility .

Table 2: Degradation Rates and Pathways

Compound Degradation Rate Pathway Key Enzymes/Organisms Evidence
3CBA 22–24 μM/h Reductive dechlorination Desulfomonile tiedjei
3CBA 4-chlorocatechol route Ortho-cleavage Rhodococcus opacus 1CP
Benzoate No repression by succinate Catechol pathway Pseudomonas putida CatR

Enzyme Specificity and Induction

  • Promoter Activation : In P. putida, 3CBA induces the clcABD operon 4–5 fold more strongly than benzoate or 4-chlorobenzoate . The acetyl group in (3-acetylphenyl) 3-chlorobenzoate may alter promoter binding efficiency.
  • Substrate Specificity: 3CBDO in Rhodococcus opacus shows narrow substrate specificity, favoring 3CBA over non-chlorinated analogues . Modifications like acetyl groups could reduce enzymatic recognition.

Toxicity and Environmental Impact

  • 3CBA : Inhibits microbial growth at ≥4.8 mM but is tolerated at ≤3.2 mM .

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